Cas no 941990-74-5 (1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea)

1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea 化学的及び物理的性質
名前と識別子
-
- 1-(4-phenoxyphenyl)-3-(2-piperidin-1-ylpropyl)urea
- AKOS024648214
- 941990-74-5
- 1-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea
- TDR81098
- 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
- F2438-0094
- CHEMBL2093689
- 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea
-
- インチ: 1S/C21H27N3O2/c1-17(24-14-6-3-7-15-24)16-22-21(25)23-18-10-12-20(13-11-18)26-19-8-4-2-5-9-19/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H2,22,23,25)
- InChIKey: RVPGJUIZJZAJNS-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(OC2=CC=CC=C2)C=C1)C(NCC(N1CCCCC1)C)=O
計算された属性
- せいみつぶんしりょう: 353.21032711g/mol
- どういたいしつりょう: 353.21032711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 53.6Ų
1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2438-0094-2μmol |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2438-0094-1mg |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2438-0094-3mg |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2438-0094-2mg |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2438-0094-4mg |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2438-0094-5mg |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2438-0094-5μmol |
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea |
941990-74-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylureaに関する追加情報
Introduction to 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea (CAS No. 941990-74-5)
1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea, with the CAS number 941990-74-5, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the urea family and is characterized by its unique structural features, which include a phenoxyphenyl group and a piperidinylpropyl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea can be represented as follows: C20H25N3O2. The presence of the phenoxyphenyl group imparts aromaticity and lipophilicity, which are crucial for crossing biological membranes and interacting with target proteins. The piperidinylpropyl moiety, on the other hand, adds flexibility and can enhance the compound's binding affinity to specific receptors.
In recent years, 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea has been studied for its potential as a therapeutic agent in various diseases. One of the key areas of research has been its role in the treatment of neurological disorders. Studies have shown that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea exhibits potent serotonin reuptake inhibition, making it a promising candidate for the treatment of depression and anxiety disorders.
Beyond its potential in neurology, 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research conducted by a team at the University of California, San Francisco, found that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and promoting tissue repair.
The pharmacokinetic properties of 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea have also been extensively studied. Its high lipophilicity allows for good oral bioavailability, making it suitable for oral administration. Additionally, the compound has demonstrated favorable metabolic stability in preclinical studies, suggesting that it may have a long half-life in vivo. This is an important consideration for drug development, as it can reduce the frequency of dosing and improve patient compliance.
In terms of safety, preclinical toxicity studies have shown that 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea is well-tolerated at therapeutic doses. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety profile in humans. Early-phase clinical trials are currently underway to assess the safety and efficacy of this compound in various disease models.
The synthesis of 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea involves several steps, including the formation of the phenoxyphenyl intermediate and the coupling with the piperidinylpropyl moiety. The synthetic route has been optimized to improve yield and purity, making it feasible for large-scale production. This is crucial for advancing the compound into clinical trials and eventually into commercial use.
In conclusion, 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea (CAS No. 941990-74-5) is a promising compound with potential applications in neurology and inflammatory diseases. Its unique chemical structure confers multiple biological activities, making it an attractive candidate for further development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its future use in clinical settings.
941990-74-5 (1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea) 関連製品
- 2172091-92-6(3-(ethoxymethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine)
- 1247625-79-1(3-(1,3-thiazol-2-yloxy)benzoic acid)
- 2060059-96-1({1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol)
- 136468-36-5(Foropafant)
- 1008571-65-0(2-(3-chloro-4-methoxyphenyl)-3-(thiophen-2-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one)
- 2098005-89-9(4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine)
- 1502184-75-9(2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid)
- 2228667-44-3(tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate)
- 1009307-24-7(Lapatinib-d7 Ditosylate)
- 1804501-83-4(4-Aminomethyl-2-chloro-5-cyanobenzoic acid)




